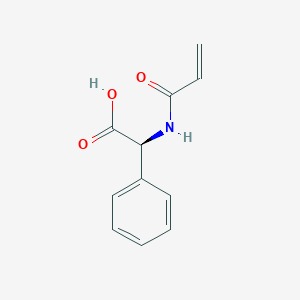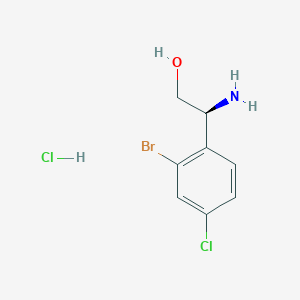
(2S)-2-amino-2-(2-bromo-4-chlorophenyl)ethan-1-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C8H10BrClNO·HCl. This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with an ethan-1-ol moiety. It is commonly used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride typically involves the reaction of an aromatic amine with bromoethanol, followed by reduction. The reaction conditions often include the use of solvents such as ether or alcohol, and the process may require a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes steps such as mixing, heating, and purification through crystallization or distillation.
化学反応の分析
Types of Reactions
(2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol or amine.
科学的研究の応用
(2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is utilized in the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: It is employed in the production of dyes and pigments, as well as in the development of ligands for catalysis.
作用機序
The mechanism of action of (2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
(2S)-2-Amino-2-(4-bromophenyl)ethanol: Similar structure but lacks the chlorine atom.
(2S)-2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but lacks the bromine atom.
(2S)-2-Amino-2-(2,4-dichlorophenyl)ethanol: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness
(2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its effectiveness in certain applications, such as drug synthesis and ligand development .
特性
分子式 |
C8H10BrCl2NO |
|---|---|
分子量 |
286.98 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrClNO.ClH/c9-7-3-5(10)1-2-6(7)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
InChIキー |
ISHMJUKTMMJTHX-DDWIOCJRSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)Br)[C@@H](CO)N.Cl |
正規SMILES |
C1=CC(=C(C=C1Cl)Br)C(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


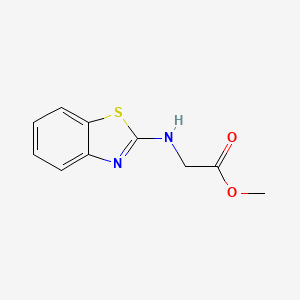
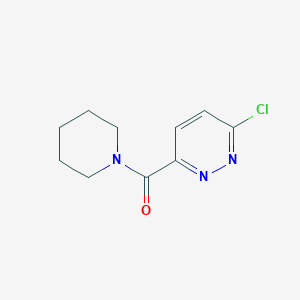

![7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B13568311.png)
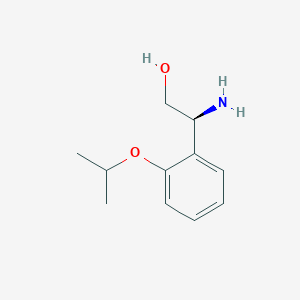

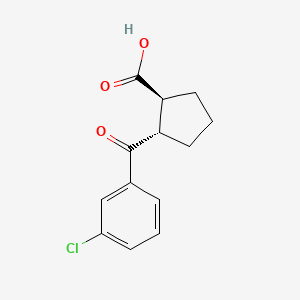
![6-Chloro-1-(1,1-dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13568326.png)

![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride](/img/structure/B13568340.png)
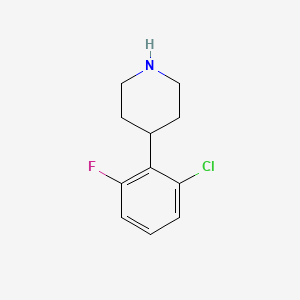
![3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-aminehydrochloride](/img/structure/B13568344.png)

